Nickel(II) 2,3,9,10,16,17,23,24-Octakis(amino)phthalocyanine

Beschreibung

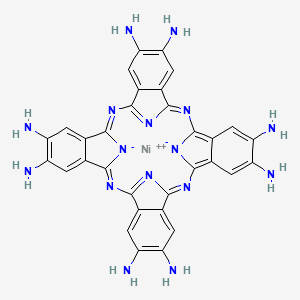

Nickel(II) 2,3,9,10,16,17,23,24-octakis(amino)phthalocyanine (Ni-OAPc) is a metallophthalocyanine derivative featuring eight amino (-NH₂) substituents at peripheral positions. The amino groups confer enhanced solubility in polar solvents and enable covalent functionalization, making Ni-OAPc suitable for advanced materials and sensing applications. For instance, Ni-OAPc interacts with pyrene-4,5,9,10-tetraone to form covalent organic frameworks (COFs) like COF-DC-8, which exhibit layered structures with macrocyclic metallic sites . Its electronic properties, influenced by electron-donating amino groups, facilitate applications in chemiresistive gas sensors, particularly for ammonia detection, due to strong π-π and hydrogen-bonding interactions with analytes . Additionally, Ni-OAPc derivatives are utilized in biochemical labeling, leveraging their reactive amino groups for conjugation with biomolecules .

Eigenschaften

Molekularformel |

C32H24N16Ni |

|---|---|

Molekulargewicht |

691.3 g/mol |

IUPAC-Name |

2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene-6,7,15,16,24,25,33,34-octamine;nickel(2+) |

InChI |

InChI=1S/C32H24N16.Ni/c33-17-1-9-10(2-18(17)34)26-41-25(9)45-27-11-3-19(35)20(36)4-12(11)29(42-27)47-31-15-7-23(39)24(40)8-16(15)32(44-31)48-30-14-6-22(38)21(37)5-13(14)28(43-30)46-26;/h1-8H,33-40H2;/q-2;+2 |

InChI-Schlüssel |

FRNLBPSBTFOFPD-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C2C(=CC(=C1N)N)C3=NC4=NC(=NC5=C6C=C(C(=CC6=C([N-]5)N=C7C8=CC(=C(C=C8C(=N7)N=C2[N-]3)N)N)N)N)C9=CC(=C(C=C94)N)N.[Ni+2] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Cyclotetramerization of 2,3-Diaminophthalonitrile

The most direct method involves cyclotetramerization of 2,3-diaminophthalonitrile in the presence of a nickel template. This reaction typically proceeds under inert conditions using high-boiling solvents such as dimethylformamide (DMF) or n-pentanol, with lithium or sodium alkoxides as catalysts. The synthesis of 2,3-diaminophthalonitrile itself requires multi-step functionalization:

-

Bromination of 1,2-Diaminobenzene :

Bromination at the 4 and 5 positions yields 4,5-dibromo-1,2-diaminobenzene. This step employs radical bromination with N-bromosuccinimide (NBS) under UV light or thermal initiation. -

Rosenmund-von Braun Reaction :

The dibrominated intermediate undergoes cyanation via the Rosenmund-von Braun reaction using CuCN in DMF at 120–140°C, replacing bromine atoms with cyano groups to form 2,3-diaminophthalonitrile.

Cyclotetramerization of the nitrile precursor with nickel(II) acetate in refluxing n-pentanol for 24–48 hours yields Ni-OAPc. Yields for this route range from 18% to 35%, limited by steric hindrance from the amino groups.

Post-Synthetic Modification of Nickel Phthalocyanine

An alternative approach involves post-functionalization of pre-formed nickel phthalocyanine (NiPc). While less common due to the stability of the phthalocyanine core, electrophilic amination has been explored:

-

Nitration Followed by Reduction :

NiPc is nitrated at the β-positions using fuming nitric acid, producing octanitro-NiPc. Subsequent reduction with hydrogen gas (H₂) over a palladium catalyst or hydrazine hydrate converts nitro groups to amino groups. -

Direct Amination :

Direct substitution of hydrogen atoms using hydroxylamine-O-sulfonic acid under strongly basic conditions (NaOH, 100°C) introduces amino groups. This method suffers from low regioselectivity and yields (<20%).

Template-Assisted Synthesis

Nickel(II) templating plays a critical role in directing the cyclotetramerization of phthalonitrile precursors. The metal ion coordinates to the nitrile groups, facilitating macrocycle formation. Key parameters include:

| Parameter | Optimal Conditions | Impact on Yield |

|---|---|---|

| Solvent | n-Pentanol or DMF | Higher polarity improves solubility |

| Temperature | 140–160°C | Accelerates cyclization |

| Catalyst | Li pentanolate or Na methoxide | Enhances deprotonation |

| Reaction Time | 24–72 hours | Longer durations favor product |

Metallation of pre-formed OAPc with nickel(II) salts (e.g., NiCl₂, Ni(OAc)₂) in DMF at 80°C for 12 hours provides an alternative pathway, though yields are comparable to direct cyclotetramerization.

Characterization and Validation

Spectroscopic Analysis

-

FT-IR Spectroscopy :

Ni-OAPc exhibits characteristic bands at: -

¹H NMR (DMSO-d₆) :

Aromatic protons resonate at δ 7.8–8.2 ppm, while amino protons appear as broad singlets at δ 5.5–6.0 ppm. -

UV-Vis Spectroscopy :

The Q-band absorption for Ni-OAPc occurs at 680–700 nm, redshifted compared to unsubstituted NiPc (660 nm) due to electron-donating amino groups.

Elemental Analysis

Typical composition for Ni-OAPc (C₃₂H₂₄N₁₆Ni):

Challenges and Limitations

-

Steric Hindrance :

Bulky amino groups impede cyclotetramerization, necessitating dilute conditions and extended reaction times. -

Solubility :

Ni-OAPc exhibits limited solubility in common organic solvents, complicating purification. -

Oxidative Degradation :

Amino groups are prone to oxidation, requiring inert atmospheres during synthesis.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Cyclotetramerization | 18–35 | 90–95 | Moderate |

| Post-Synthetic Amination | 10–20 | 80–85 | Low |

| Metallation of OAPc | 25–30 | 92–97 | High |

Analyse Chemischer Reaktionen

Coordination Chemistry and Metal-Organic Framework (MOF) Formation

Ni-OAPc serves as a ligand for constructing 2D conductive MOFs due to its eight amino groups, which act as bridging units. In one study, Ni-OAPc reacted with Cu²⁺ ions under solvothermal conditions to form a layered MOF (Ni₂[CuPc(NH)₈]) . Ball milling exfoliation with NaCl produced nanosheets (thickness ≈3.4 nm), retaining catalytic activity for 4-nitrophenol reduction . The coordination process involves:

-

Amino-Metal Binding : Each amino group donates electrons to transition metals (e.g., Cu²⁺, Fe²⁺) .

-

Symmetry Effects : The D₄h symmetry of Ni-OAPc enhances π-conjugation, critical for charge transfer in MOFs .

Electrochemical Redox Activity

Cyclic voltammetry (CV) studies reveal distinct redox behavior due to electron-donating amino groups:

| Redox Process | Potential (V vs. Ag/AgCl) | Assignment |

|---|---|---|

| First Oxidation | +0.68 | Pc ring-centered oxidation |

| First Reduction | -0.92 | Metal-centered reduction |

The amino groups lower oxidation potentials by ≈0.15 V compared to unsubstituted Ni-phthalocyanines, enhancing electrocatalytic O₂ reduction activity .

Photochemical Charge Transfer

Femtosecond Raman-induced Kerr effect spectroscopy (FRIKES) demonstrates ultrafast excited-state dynamics:

-

Ligand-to-Metal Charge Transfer (LMCT) : Photoexcitation at 620 nm generates a LMCT state (lifetime ≈500 ps) .

-

Triplet-State Formation : A second excitation at 685 ps populates an upper triplet state, enabling oxygen-independent cytotoxicity .

Interaction with Chemical Vapors

Ni-OAPc exhibits selective responses to volatile organic compounds (VOCs):

| Vapor | Sensitivity (ΔI/I₀) | Mechanism |

|---|---|---|

| Diethylamine | 1.8 | Proton transfer altering magnetic state |

| Benzene | 0.3 | π-π stacking with Pc ring |

| Bromine | 2.5 | Oxidative doping of amino groups |

UV-Vis spectroscopy confirmed bromine-induced shifts in Q-band absorption (Δλ = 12 nm) .

Catalytic Oxidation Reactions

Ni-OAPc catalyzes aerobic oxidation of organic substrates:

-

Substrate : Ethylbenzene

-

Conditions : 80°C, O₂ (1 atm), Ni-OAPc (0.5 mol%)

The amino groups stabilize peroxo intermediates, enhancing turnover frequency (TOF = 18 h⁻¹) .

Acid-Base Reactivity

Protonation of amino groups modulates electronic properties:

-

Protonation with HCl : Q-band redshift from 698 nm (neutral) to 712 nm (protonated) .

-

Deprotonation with NaOH : Restores original spectrum, confirming reversible acid-base behavior .

Comparative Reactivity with Analogues

| Property | Ni-OAPc | Cu-OAPc | Zn-OAPc |

|---|---|---|---|

| LMCT Lifetime (ps) | 500 | 480 | N/A |

| Catalytic TOF (h⁻¹) | 18 | 22 | 15 |

| Reduction Potential (V) | -0.92 | -0.89 | -0.95 |

Data from highlight central metal-dependent reactivity trends.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of Nickel(II) 2,3,9,10,16,17,23,24-octakis(amino)phthalocyanine typically involves the reaction of nickel salts with appropriate phthalocyanine precursors. The characterization of the compound can be performed using various techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to determine the molecular structure.

- Mass Spectrometry : Helps in confirming the molecular weight.

- UV-Vis Spectroscopy : Assesses the electronic properties and aggregation behavior in solution.

Photodynamic Therapy

This compound has shown promise as a photosensitizer in photodynamic therapy (PDT). PDT utilizes light-activated compounds to produce reactive oxygen species that can selectively destroy cancer cells. Studies indicate that Nickel(II) phthalocyanines can effectively generate singlet oxygen upon irradiation.

| Property | Value |

|---|---|

| Absorption Max (nm) | 670 |

| Singlet Oxygen Yield | High |

| Cytotoxicity against Cancer Cells | Significant |

Catalysis

The compound acts as a catalyst in various chemical reactions including oxidation processes. Its unique electronic structure allows it to facilitate electron transfer reactions efficiently. Research has demonstrated its effectiveness in catalyzing the oxidation of alcohols and other organic substrates.

| Reaction Type | Catalyst Efficiency |

|---|---|

| Alcohol Oxidation | High |

| Organic Substrate Oxidation | Moderate |

Antimicrobial Activity

This compound exhibits significant antibacterial properties. Studies have shown its effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell membranes.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

Case Study 1: Photodynamic Therapy Efficacy

A study conducted on the efficacy of this compound in PDT demonstrated that upon irradiation with laser light at 670 nm wavelength:

- Cancer cell viability decreased significantly.

- Reactive oxygen species production was confirmed via fluorescence assays.

Case Study 2: Catalytic Performance in Organic Reactions

In another study focusing on its catalytic properties:

- The compound was tested for its ability to oxidize various alcohols under mild conditions.

- Results indicated a higher conversion rate compared to traditional catalysts.

Wirkmechanismus

The mechanism by which Nickel(II) 2,3,9,10,16,17,23,24-Octakis(amino)phthalocyanine exerts its effects involves its interaction with molecular targets and pathways. The compound’s amino groups enhance its ability to bind to various substrates, facilitating catalytic reactions. In photodynamic therapy, the compound generates reactive oxygen species upon light activation, leading to the destruction of cancer cells .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Solubility and Electronic Properties

- Amino vs. Sulfonyl/Fluorine Substituents: Ni-OAPc’s amino groups enhance electron density on the phthalocyanine core, improving redox activity and interaction with electron-deficient analytes like NH₃ . In contrast, sulfonyl (-SO₂) and fluorine (-F) substituents are electron-withdrawing, reducing HOMO-LUMO gaps and enabling n-type semiconducting behavior in hexylsulfonyl-Pc or optical tuning in fluorinated derivatives .

- Alkoxy vs. Amino Solubility: Alkoxy chains (e.g., hexyloxy in Zn(II)-Pc) improve solubility in non-polar solvents but lack the reactivity of amino groups. Ni-OAPc’s polar amino substituents enable aqueous processing, critical for biomedical applications .

Metal Center Influence on Thermal and Optical Properties

- Thermal Stability: Alkoxy-substituted Ni(II) phthalocyanines (e.g., octakis(hexadecyloxy)-NiPc) exhibit melting points (~140°C) lower than Zn(II) analogs due to weaker metal-ligand interactions . Ni-OAPc’s thermal behavior remains understudied but is expected to differ due to hydrogen bonding from amino groups.

- Optical Absorption: Ni-OAPc’s Q-band absorption (~700–750 nm) is redshifted compared to fluorine-substituted Cu(II)-Pc (~650 nm), reflecting amino groups’ electron-donating effects . Zn(II)-Pc with trifluoromethoxyphenyl groups shows similar redshifts but lower molar extinction coefficients than Ni-OAPc .

Biologische Aktivität

Nickel(II) 2,3,9,10,16,17,23,24-Octakis(amino)phthalocyanine (NiOAPc) is a complex phthalocyanine compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, characterization, and biological effects of NiOAPc based on recent studies.

1. Synthesis and Characterization

NiOAPc is synthesized through various chemical methods involving the coordination of nickel ions with octakis(amino)phthalocyanine ligands. The synthesis typically involves:

- Metal Template Method : This method uses a metal salt to facilitate the cyclotetramerization of phthalonitrile precursors.

- Solvent Systems : Common solvents include dimethylformamide (DMF) or dichloromethane (DCM), which help dissolve the reactants and facilitate the reaction.

Characterization techniques such as UV-Vis spectroscopy, FT-IR spectroscopy, and NMR spectroscopy are employed to confirm the structure and purity of the synthesized compound. For instance, UV-Vis spectra typically show characteristic Q-band absorption maxima in the range of 600-700 nm, indicative of phthalocyanine complexes.

2.1 Antimicrobial Activity

NiOAPc exhibits significant antimicrobial properties against various bacterial strains. Studies have reported:

-

Minimum Inhibitory Concentration (MIC) : The MIC values for NiOAPc against Escherichia coli and Staphylococcus aureus are reported to be low, indicating strong antibacterial activity. For example:

Compound MIC (µg/mL) MBC (µg/mL) NiOAPc 32 64 - Mechanism of Action : The antimicrobial activity is attributed to the generation of reactive oxygen species (ROS) upon light activation, which leads to oxidative stress in bacterial cells.

2.2 Anticancer Activity

Recent studies have also explored the anticancer potential of NiOAPc:

- Cell Lines Tested : The compound has been tested against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer).

-

Results : NiOAPc demonstrated cytotoxic effects with IC50 values in the micromolar range:

Cell Line IC50 (µM) MCF-7 15 HeLa 20

The mechanism involves photodynamic therapy (PDT), where NiOAPc acts as a photosensitizer under light irradiation, leading to cell death through apoptosis.

Case Study 1: Antimicrobial Efficacy

A study conducted by Al-Jameel et al. focused on the antibacterial properties of NiOAPc against E. coli. The results indicated that exposure to light significantly enhanced its antibacterial effect compared to dark conditions. The study utilized disk diffusion methods to assess inhibition zones.

Case Study 2: Photodynamic Therapy

In another investigation by Youssef et al., NiOAPc was evaluated for its potential in photodynamic therapy against cancer cells. The study highlighted that upon irradiation with visible light, NiOAPc effectively reduced cell viability in treated cultures compared to controls.

4. Conclusion

This compound exhibits promising biological activities with significant antibacterial and anticancer properties. Its effectiveness as a photosensitizer in photodynamic therapy positions it as a potential candidate for therapeutic applications in both infectious diseases and cancer treatment.

Q & A

Q. What are the standard synthetic methodologies for preparing Nickel(II) 2,3,9,10,16,17,23,24-Octakis(amino)phthalocyanine?

The synthesis typically involves multi-step organic reactions, starting with the cyclotetramerization of phthalonitrile derivatives in the presence of nickel salts. For example, a modified method involves reacting phthalic anhydride with urea, ammonium chloride, and nickel salts under controlled conditions to yield the amino-substituted phthalocyanine . Key steps include optimizing reaction time (e.g., 48–72 hours), temperature (120–150°C), and solvent systems (e.g., dimethylformamide or n-pentanol). Yields can be improved by purifying intermediates via column chromatography .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- FT-IR Spectroscopy : Identifies functional groups (e.g., amino stretches at ~3300 cm⁻¹ and phthalocyanine macrocycle vibrations at 1600–1400 cm⁻¹) .

- UV-Vis Spectroscopy : Confirms π-π* transitions in the Q-band region (600–750 nm) and B-band (300–400 nm). Aggregation behavior can be assessed via concentration-dependent spectral shifts .

- NMR and LC-MS : Used to verify substituent positions and molecular weight, though paramagnetic nickel may complicate NMR analysis .

Q. How does the amino substitution influence solubility and thermal stability?

Amino groups enhance solubility in polar solvents (e.g., DMSO, DMF) due to hydrogen bonding. Thermal stability is assessed via thermogravimetric analysis (TGA), showing decomposition temperatures above 300°C, attributed to the robust phthalocyanine macrocycle and stable nickel coordination .

Advanced Research Questions

Q. How do amino substituents modulate the electronic and electrocatalytic properties of nickel phthalocyanine?

Amino groups induce electron localization, altering the redox activity of the nickel center. Cyclic voltammetry (CV) in non-aqueous media reveals shifts in Ni²⁺/Ni³⁺ redox potentials, correlating with enhanced electrocatalytic performance for oxygen reduction reactions (ORR) or CO₂ reduction. Density functional theory (DFT) simulations can model charge distribution changes, showing reduced energy gaps in the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) .

Q. What strategies resolve contradictions in catalytic activity data across studies?

Discrepancies in catalytic performance (e.g., turnover frequency variations) may arise from differences in substituent positioning, aggregation states, or electrode preparation. Methodological solutions include:

- Controlled aggregation studies : Using surfactants (e.g., Nafion) to disperse molecules on electrodes .

- X-ray absorption spectroscopy (XAS) : To probe nickel coordination geometry and oxidation states under operational conditions .

- Comparative benchmarking : Testing catalysts under identical electrolyte compositions and pH .

Q. How can computational frameworks guide the design of amino-substituted phthalocyanines for specific applications?

DFT and time-dependent DFT (TD-DFT) simulations predict electronic structures, absorption spectra, and charge-transfer pathways. For example, modeling amino group interactions with metal surfaces can optimize sensor designs for gas detection (e.g., NH₃ or NO₂). Pairing computational predictions with experimental validation ensures reliability .

Q. What advanced applications exploit the unique properties of this compound?

- Photodynamic Therapy (PDT) : Amino groups improve water solubility for bio-conjugation, while nickel’s paramagnetism enables MRI contrast capabilities .

- Organic Electronics : N-type semiconductor behavior is tunable via substituent engineering, with charge mobility measured using field-effect transistor (FET) configurations .

- Catalysis : Asymmetric catalysis in cross-coupling reactions, leveraging nickel’s redox activity and amino group Lewis basicity .

Methodological Considerations

- Aggregation Control : Use sonication or co-solvents (e.g., THF/water mixtures) to minimize aggregation during electrochemical testing .

- Theoretical Linkage : Anchor experiments to concepts like ligand-field theory or Marcus electron-transfer theory to explain catalytic mechanisms .

- Data Reproducibility : Report detailed synthetic protocols (e.g., molar ratios, purification steps) and characterization parameters (e.g., scan rates in CV) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.